Hexamethylenetriperoxidediamine

Descripción general

Descripción

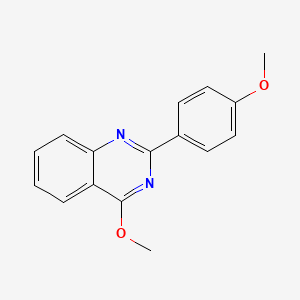

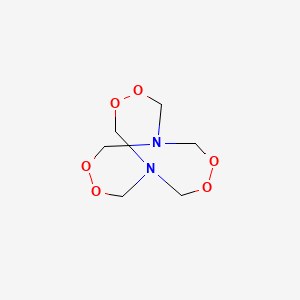

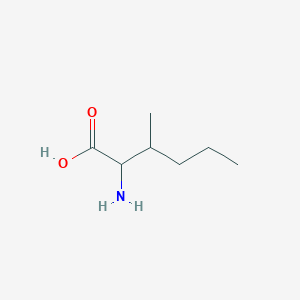

Hexamethylenetriperoxidediamine (HMTD) is a powerful initiating explosive . It belongs to the family of triperoxide energetic materials . Single-crystal X-ray studies of this compound have revealed exactly planar 3-fold coordination about the two bridgehead nitrogen atoms .

Synthesis Analysis

HMTD is synthesized from the reaction of hexamine with hydrogen peroxide . The oxidation is catalyzed by acid, usually citric acid . The synthesis and decomposition of HMTD were studied, and mechanisms were proposed based on isotopic labeling and mass spectral interpretation of both condensed phase products and head-space products .Molecular Structure Analysis

Density functional theory B3LYP/6-31+G (d) calculations of HMTD were performed to study the electronic nature of this very unusual coordination and to analyze the energetics and structure of this high-energy compound . The calculated geometry of HMTD was found to agree very well with the X-ray data .Chemical Reactions Analysis

The gas-phase reactions of primary and secondary amines with one of the six methylene carbons of HMTD have been reported . Unlike alcohols, the amine reaction conserves the hydrogen peroxide on the intact product . Furthermore, with or without amines, HMTD is oxidized to tetramethylene diperoxide diamine dialdehyde (TMDDD) in a temperature-dependent fashion in the atmospheric pressure chemical ionization (APCI) source .Physical And Chemical Properties Analysis

HMTD has a molecular weight of 208.17 g/mol . It has a topological polar surface area of 61.9 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . Its exact mass and monoisotopic mass are 208.06953611 g/mol .Aplicaciones Científicas De Investigación

Mass Spectrometry Enhancement

HMTD has been utilized to improve detection limits in mass spectrometry . Researchers have discovered gas-phase reactions of HMTD that were previously unreported, which occur primarily in the atmospheric pressure chemical ionization (APCI) source . These reactions involve primary and secondary amines with one of the six methylene carbons of HMTD, leading to the conservation of hydrogen peroxide on the intact product .

Explosive Detection

HMTD is known for its application in the detection of improvised explosives. It’s used in differential ion mobility spectrometry (DMS) for the gas-phase detection of HMTD, despite its very low vapor pressure . This is crucial for security and military purposes, as HMTD can be synthesized at home and has been used in terrorist attacks .

Counterterrorism Research

In counterterrorism, quantifying minor amounts of HMTD is essential. Liquid chromatography coupled to mass spectrometric detectors (LC/MS) offers fast and sensitive detection of intact molecules for unequivocal identification . This is part of ongoing research to mitigate threats posed by peroxide explosives like HMTD.

Biological Matrices Analysis

HMTD is also studied in the context of biological matrices . Paper spray ionization–high-resolution mass spectrometry (PSI-HRMS) is used to analyze peroxide explosives like HMTD in biological samples. This is important for forensic analysis and understanding the interaction of such compounds with biological systems .

Chemical Reaction Studies

HMTD’s reactivity with amines and its subsequent oxidation to tetramethylene diperoxide diamine dialdehyde (TMDDD) in the APCI source is of interest in studying chemical reactions . Synthesized TMDDD forms strong adducts with ammonium and amine ions, which is significant for understanding the chemistry of peroxide-based compounds .

Mecanismo De Acción

Target of Action

Hexamethylenetriperoxidediamine (HMTD) is a high explosive organic compound . It is an organic peroxide and a heterocyclic compound with a cage-like structure . As a primary explosive, its main target is to initiate the detonation of secondary explosives .

Mode of Action

HMTD is synthesized from the reaction of hexamine with hydrogen peroxide . The oxidation is catalyzed by acid, usually citric acid . The molecule adopts a cage-like structure with the nitrogen atoms having an unusual trigonal planar geometry . This ring strain in HMTD may account for its low thermal stability and high sensitivity to friction .

Biochemical Pathways

It’s known that hmtd is unstable and detonates upon shock, friction, static electricity discharges, concentrated sulfuric acid, strong uv radiation, and heat .

Pharmacokinetics

It’s worth noting that hmtd is thermally labile , which means it is unstable under heat and can decompose.

Result of Action

The primary result of HMTD’s action is a violent explosion due to its high sensitivity to shock, friction, and heat . It has a high initiating power, higher than that of mercury fulminate , and a detonation velocity of 2800 m/s to 5100 m/s .

Action Environment

Environmental factors significantly influence HMTD’s action, efficacy, and stability. For instance, HMTD is destabilized by water and citric acid . It’s also sensitive to UV radiation . Therefore, the storage and handling conditions of HMTD greatly affect its stability and reactivity.

Safety and Hazards

HMTD is a highly sensitive explosive compound that is of interest to terrorists . It is destabilized by water and citric acid, making purification following initial synthesis essential in order to avoid unanticipated violent reaction . Upon discovery of suspicious chemicals, evidence of an unauthorized or suspicious chemical process, or the presence of any HMTD and precursors, personnel should immediately follow established organizational procedures, contact the bomb squad, and establish standoff distances .

Propiedades

IUPAC Name |

3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWPNDNFTFSCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2COOCN(COO1)COOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074804 | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexamethylenetriperoxidediamine | |

CAS RN |

283-66-9 | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenetriperoxidediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Hexamethylenetriperoxidediamine (HMTD) difficult to analyze using traditional gas chromatography methods?

A1: HMTD's thermal instability poses a challenge for analysis using gas chromatography-mass spectrometry (GC/MS) techniques. [] This limitation arises because the high temperatures used in GC can cause HMTD to decompose before it reaches the detector, making accurate analysis impossible.

Q2: What alternative analytical techniques can be used to overcome the challenges of analyzing HMTD?

A2: Liquid chromatography-mass spectrometry (LC/MS) has proven effective in analyzing trace amounts of HMTD. [] Unlike GC/MS, LC/MS operates at lower temperatures, preserving the integrity of thermally labile compounds like HMTD. Additionally, HPLC-APCI-MS/MS has shown promise for detecting HMTD in both bulk and trace amounts, even in complex post-blast residue samples. []

Q3: Can you elaborate on the sensitivity of these analytical methods for detecting HMTD?

A3: LC/MS has shown the potential to detect HMTD at levels as low as 20 pg/µl. [] This high sensitivity is crucial for forensic applications where only trace amounts of explosive may be present. HPLC-APCI-MS/MS boasts even greater sensitivity, with a reported detection limit of 0.08 ng for HMTD using Selected Reaction Monitoring (SRM) mode. []

Q4: How does the detonation velocity of HMTD compare to other peroxide explosives like TATP?

A4: Studies have investigated the detonation velocity of HMTD at various densities. At an apparent density of 0.38 g/cm3, HMTD exhibits a detonation velocity consistent with values reported in the literature for higher densities. [] This data contributes to the understanding of HMTD's explosive properties and its behavior under different conditions.

Q5: What are the typical precursors used in the illicit synthesis of HMTD?

A5: HMTD can be synthesized using readily available materials like hydrogen peroxide, hexamine, and citric acid. [] In one case study, authorities suspected the illegal production of HMTD when they found containers labeled "citric acid", "hexamine", and a hair coloring developer containing hydrogen peroxide in a suspect's residence. This highlights the importance of identifying not just the explosive itself, but also its precursors in forensic investigations.

Q6: Are there any field-deployable methods for detecting peroxide-based explosives like HMTD?

A6: Yes, a rapid field test utilizing a colorimetric approach has been developed for detecting HMTD and TATP. [] The method involves decomposing the peroxide explosive with UV irradiation, leading to the formation of hydrogen peroxide. The released hydrogen peroxide is then detected through a color change reaction using horseradish peroxidase (POD) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonate (ABTS) or p-hydroxyphenylacetic acid (pHPAA). This field test offers a convenient and portable solution for on-site detection of peroxide-based explosives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

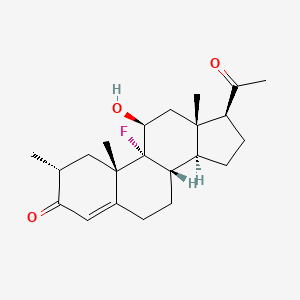

![(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one](/img/structure/B1204667.png)

![2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one](/img/structure/B1204674.png)